(4-Bromo-3-chlorobenzyl)dimethylamine

Description

Significance of Halogenated Benzylamines in Contemporary Organic Synthesis Research

Halogenated benzylamines represent a cornerstone class of intermediates in modern organic chemistry. The strategic incorporation of halogen atoms onto the benzylamine (B48309) framework provides robust and versatile "handles" for a wide array of chemical transformations. These halogens serve as key reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are indispensable tools for constructing complex molecular skeletons from simpler precursors. capes.gov.bryoutube.com The differential reactivity among various halogens (e.g., bromine being more reactive than chlorine in many catalytic cycles) can be harnessed for sequential and site-specific modifications of polyhalogenated systems.

Beyond their synthetic flexibility, the presence of halogens can profoundly influence the physicochemical and biological properties of molecules. In medicinal chemistry, halogenation is a common strategy to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. researchgate.net Consequently, halogenated benzylamines are frequently employed as building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The ongoing demand for more efficient and selective synthetic methods continues to drive research into the preparation and functionalization of these important compounds.

Overview of Structural Features and Synthetic Utility of (4-Bromo-3-chlorobenzyl)dimethylamine

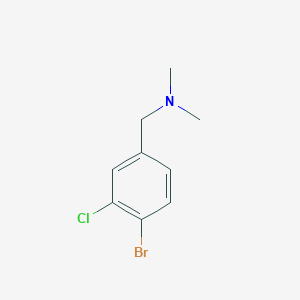

This compound is characterized by a benzene (B151609) ring bearing a bromine atom at the fourth position, a chlorine atom at the third, and a dimethylaminomethyl substituent. This specific arrangement of functional groups dictates its potential chemical behavior and utility.

Table 1: Physicochemical Properties of this compound This data is compiled from predictive models and supplier information; experimental values may differ.

| Property | Value |

| CAS Number | 1414870-53-3 chemsrc.com |

| Molecular Formula | C₉H₁₁BrClN |

| Molecular Weight | 248.55 g/mol |

| Predicted Boiling Point | 263.3 ± 25.0 °C |

| Predicted Density | 1.40 ± 0.1 g/cm³ |

| Predicted pKa | 8.56 ± 0.28 |

The synthetic utility of this molecule is largely predicated on the dihalogenated aromatic ring. The presence of both bromine and chlorine opens up possibilities for regioselective, sequential cross-coupling reactions. It is well-established that the carbon-bromine bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference could allow for the selective substitution of the bromine atom, leaving the chlorine atom available for a subsequent, different coupling reaction under more forcing conditions.

A probable synthetic pathway to this compound involves the reaction of a suitable precursor, such as 4-bromo-3-chlorobenzyl bromide, with dimethylamine (B145610) in a nucleophilic substitution reaction. The synthesis of 4-bromo-3-chlorobenzyl bromide has been documented and is achieved through the radical bromination of 4-bromo-3-chlorotoluene (B1266831) using N-bromosuccinimide. prepchem.com

Historical Context and Evolution of Research on Dimethylamine-Containing Compounds

Dimethylamine, a simple secondary amine, has a long history in chemical research and industry. wikipedia.org Its initial study was part of the foundational exploration of amine chemistry. The industrial-scale production of dimethylamine was spurred by its utility as a key precursor for a variety of commercially important products, including the polar aprotic solvent dimethylformamide (DMF) and the rubber vulcanization accelerator zinc bis(dimethyldithiocarbamate). wikipedia.orgwikipedia.org

In the realm of medicinal chemistry, the dimethylamine functional group has proven to be a durable and valuable pharmacophore. rsc.orgnih.gov Its incorporation into drug molecules can enhance solubility, modulate basicity, and facilitate interactions with biological targets. nih.gov The historical trajectory of drug discovery is replete with examples of successful drugs containing the dimethylamino moiety, from early antihistamines to modern anticancer agents. nih.govresearchgate.net This reflects an evolution from serendipitous discovery to a more rational, structure-based approach to drug design, where the predictable contributions of such functional groups are strategically leveraged. researchgate.net The continued prevalence of the dimethylamine scaffold in newly approved pharmaceuticals underscores its enduring importance. rsc.orgnih.gov

Current Research Gaps and Future Directions in the Study of this compound

A thorough review of the scientific literature indicates a significant dearth of research specifically dedicated to this compound. Its mention is largely confined to chemical supplier catalogs, with no peer-reviewed studies detailing its synthesis, reactivity, or applications.

Key Research Gaps:

Validated Synthetic Protocols: There is a lack of published, optimized, and scalable synthetic procedures for its preparation and purification.

Reactivity Profile: The chemical reactivity of the compound, particularly the potential for selective functionalization of the two halogen atoms, has not been systematically investigated.

Application as a Building Block: The potential utility of this compound as an intermediate in the synthesis of more complex molecules has not been demonstrated.

Biological Evaluation: The biological properties of this compound have not been assessed.

Future Research Directions:

Development and Optimization of Synthesis: The establishment of a reliable and well-characterized synthetic route is the first critical step to enable further study.

Exploration of Regioselective Reactions: A systematic investigation into the selective functionalization of the C-Br versus the C-Cl bond via modern catalytic methods would be of significant value to the synthetic community.

Library Synthesis and Biological Screening: The compound could be used as a starting point for the generation of a library of novel derivatives for screening in various biological assays.

Computational Analysis: Theoretical calculations could be employed to predict the molecule's electronic structure and reactivity, providing insights that could guide future experimental work.

In essence, this compound is a compound of latent potential, whose interesting structural features warrant a more in-depth scientific investigation to unlock its utility as a tool for organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrClN/c1-12(2)6-7-3-4-8(10)9(11)5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZYFQGJMCBYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901228339 | |

| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-53-3 | |

| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-bromo-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901228339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Chlorobenzyl Dimethylamine and Halogenated Benzyldimethylamine Analogs

Direct Amination Approaches for the Synthesis of (4-Bromo-3-chlorobenzyl)dimethylamine

Direct amination methods involve the introduction of the dimethylamino group in a single or two-step sequence starting from a suitable benzaldehyde (B42025) or benzyl (B1604629) halide precursor.

Reductive Amination Strategies for Aryl Aldehydes and Ketones in Benzyldimethylamine Synthesis

Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of carbonyl compounds into amines. wikipedia.org For the synthesis of this compound, this process would commence with 4-bromo-3-chlorobenzaldehyde (B169199). The reaction proceeds through the in-situ formation of an iminium ion intermediate, resulting from the condensation of the aldehyde with dimethylamine (B145610). This intermediate is then reduced to the final tertiary amine.

Several reducing agents can be employed for this transformation. A common laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN). wikipedia.orgcommonorganicchemistry.com The latter is often preferred as it is less likely to reduce the starting aldehyde. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. commonorganicchemistry.com For less reactive substrates, the addition of a Lewis acid, such as zinc chloride (ZnCl₂), can enhance the reaction rate. commonorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed, where a mixture of the aldehyde, dimethylamine, and a metal catalyst (e.g., palladium on carbon) is subjected to a hydrogen atmosphere. wikipedia.org Another classical method is the Leuckart-Wallach reaction , which utilizes formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of formamide (B127407) or ammonium (B1175870) formate). wikipedia.orgrsc.org This reaction typically requires high temperatures. wikipedia.org

A related and highly effective method for the dimethylation of a primary amine is the Eschweiler-Clarke reaction . wikipedia.orgscielo.org.mx This reaction involves treating the primary amine with excess formaldehyde (B43269) and formic acid. The formic acid acts as the reducing agent, converting the initially formed imine and subsequent iminium ions to the tertiary amine. wikipedia.orgscielo.org.mx This method is particularly useful as it prevents the formation of quaternary ammonium salts. wikipedia.orgscielo.org.mx Therefore, a two-step approach involving the initial reductive amination of 4-bromo-3-chlorobenzaldehyde with ammonia (B1221849) to form (4-bromo-3-chlorobenzyl)amine, followed by an Eschweiler-Clarke methylation, presents a viable pathway to the target compound.

Table 1: Comparison of Reductive Amination Methods for Benzyldimethylamine Synthesis

| Method | Precursor | Reagents | Typical Conditions | Yield |

|---|---|---|---|---|

| Direct Reductive Amination | 4-bromo-3-chlorobenzaldehyde | Dimethylamine, NaBH₃CN, MeOH | Room Temperature, 12-24h | Good to Excellent |

| Catalytic Hydrogenation | 4-bromo-3-chlorobenzaldehyde | Dimethylamine, H₂, Pd/C | Elevated pressure and temperature | High |

| Leuckart-Wallach Reaction | 4-bromo-3-chlorobenzaldehyde | Formamide or Ammonium Formate | High temperature (120-185°C) | Moderate to Good |

Nucleophilic Substitution Reactions with Halogenated Benzyl Precursors

The nucleophilic substitution of a halogenated benzyl precursor with dimethylamine is a direct and widely used method for the synthesis of benzyldimethylamines. In this approach, a suitable 4-bromo-3-chlorobenzyl halide, such as 4-bromo-3-chlorobenzyl bromide or 4-bromo-3-chlorobenzyl chloride, serves as the electrophile.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of dimethylamine attacks the benzylic carbon, displacing the halide ion. These reactions are commonly performed in a variety of organic solvents, and the choice of solvent can influence the reaction rate. To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base such as sodium hydroxide (B78521) or potassium carbonate is often added. The presence of a base is crucial to prevent the protonation of dimethylamine, which would render it non-nucleophilic.

Alkylation Reactions Utilizing Dimethylamine and Halogenated Benzyl Halides

This method is mechanistically identical to the nucleophilic substitution described above and represents the most common route for the preparation of this compound. The key precursor, 4-bromo-3-chlorobenzyl bromide, can be synthesized from 4-bromo-3-chlorotoluene (B1266831) via free radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. prepchem.com

The subsequent reaction with an excess of dimethylamine, often in a solvent like benzene (B151609) or tetrahydrofuran (B95107), yields this compound. The use of excess dimethylamine helps to minimize the formation of the quaternary ammonium salt as a byproduct.

Table 2: Synthesis of this compound via Alkylation

| Step | Precursor | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1 | 4-bromo-3-chlorotoluene | N-bromosuccinimide, Benzoyl peroxide | Carbon tetrachloride | Reflux, 10h | 4-bromo-3-chlorobenzyl bromide prepchem.com |

| 2 | 4-bromo-3-chlorobenzyl bromide | Dimethylamine | Benzene or THF | Room temperature or gentle heating | This compound |

Functional Group Interconversion Routes to this compound

An alternative synthetic strategy involves the modification of existing functional groups on the aromatic ring to generate the desired benzyldimethylamine moiety.

Conversion of Halogenated Aromatic Nitriles to Benzylamines

The reduction of a nitrile group offers a reliable method for the synthesis of primary amines. For the synthesis of the target compound, this would begin with 4-bromo-3-chlorobenzonitrile (B36108). This precursor can be reduced to the corresponding primary amine, (4-bromo-3-chlorobenzyl)amine.

A common method for this reduction is catalytic hydrogenation, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum on carbon (Pt/C) under a hydrogen atmosphere. ias.ac.in The reaction is typically carried out in a solvent like ethanol or methanol. prepchem.com Another powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). mdpi.com While highly effective, LiAlH₄ is less selective and requires careful handling due to its reactivity with protic solvents. masterorganicchemistry.com

Once the primary amine, (4-bromo-3-chlorobenzyl)amine, is obtained, it can be converted to the target tertiary amine, this compound, via the Eschweiler-Clarke reaction as previously described, using formaldehyde and formic acid. wikipedia.orgscielo.org.mx

Table 3: Synthesis via Nitrile Reduction followed by Methylation | Step | Precursor | Reagents | Typical Conditions | Product | | :--- | :--- | :--- | :--- | :--- | | 1 | 4-bromo-3-chlorobenzonitrile | H₂, Raney Ni or Pd/C | Ethanol, elevated pressure and temperature | (4-bromo-3-chlorobenzyl)amine | | 1 (alternative) | 4-bromo-3-chlorobenzonitrile | LiAlH₄ | THF or Diethyl ether | Reflux | (4-bromo-3-chlorobenzyl)amine | | 2 | (4-bromo-3-chlorobenzyl)amine | HCHO, HCOOH | 80-100°C, 18h | this compound nrochemistry.com |

Reduction of Halogenated Benzamides to Benzyldimethylamines

The direct reduction of an amide to an amine provides another synthetic route. In this case, the precursor would be N,N-dimethyl-4-bromo-3-chlorobenzamide. The carbonyl group of the amide can be reduced to a methylene (B1212753) group, directly yielding the desired tertiary amine.

The reagent of choice for this transformation is the powerful reducing agent lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comquora.com Sodium borohydride is generally not strong enough to reduce amides. stackexchange.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and hydrolyze the aluminum complexes. masterorganicchemistry.com This method offers a direct conversion from the benzamide (B126) to the benzyldimethylamine in a single synthetic step.

Multi-Component Reactions for the Assembly of the this compound Scaffold

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules from three or more starting materials in a single step, which is advantageous in terms of time, resources, and waste reduction. organic-chemistry.org A particularly relevant MCR for the synthesis of tertiary benzylamines is the Mannich-like three-component reaction. This reaction typically involves an aromatic halide, an amine, and an aldehyde, often mediated by a metal catalyst. organic-chemistry.orgthieme-connect.com

For the synthesis of this compound, a hypothetical MCR could involve the reaction of a dihalogenated benzene, dimethylamine, and a formaldehyde source. The zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde presents a plausible route. organic-chemistry.orgthieme-connect.com In this approach, an in situ generated organozinc reagent from a suitable 1-bromo-2-chloro-4-(halomethyl)benzene derivative would react with dimethylamine and formaldehyde.

Another versatile MCR is the Ugi four-component condensation, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. youtube.com While not a direct route to benzyldimethylamines, the Ugi reaction is a powerful tool for creating diverse molecular scaffolds that could be further modified to yield the desired product.

Below is a table outlining a potential multi-component synthesis for a functionalized benzylic amine, illustrating the convergence of this approach.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Mediator | Product Type | Potential Application to Target Synthesis |

|---|---|---|---|---|---|

| 4-Bromo-3-chloro-iodobenzene | Dimethylamine | Paraformaldehyde | Zinc | Tertiary Benzylamine (B48309) | Direct synthesis of this compound |

| 4-Bromo-3-chlorobenzaldehyde | Dimethylamine | Phenylboronic Acid | None (Petasis reaction) | α-Aryl-N,N-dimethylbenzylamine | Synthesis of a more complex analog |

Green Chemistry Approaches and Sustainable Synthetic Routes

Green chemistry principles encourage the development of synthetic methods that are more environmentally benign. Key aspects include the use of non-toxic solvents, energy-efficient processes, and catalytic methods to reduce waste.

A common method for the synthesis of benzyldimethylamines is the nucleophilic substitution of a benzyl halide with dimethylamine. ncert.nic.in This reaction can be adapted to be more environmentally friendly by employing solvent-free conditions or microwave irradiation.

Solvent-free reactions, often performed by grinding solid reactants or with a minimal amount of a liquid reactant acting as the solvent, can lead to higher yields, shorter reaction times, and easier purification. cmu.edursc.org For the synthesis of this compound, this would involve the direct reaction of 4-bromo-3-chlorobenzyl bromide with an excess of dimethylamine, potentially with a solid base like potassium carbonate to neutralize the HBr formed.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times from hours to minutes and improving yields. nih.govresearchgate.netnih.gov The synthesis of this compound could be efficiently achieved by heating a mixture of 4-bromo-3-chlorobenzyl bromide and a solution of dimethylamine in a suitable solvent (e.g., ethanol or DMF) in a microwave reactor.

The following table summarizes plausible conditions for these green synthetic approaches, based on analogous reactions.

| Method | Substrate 1 | Substrate 2 | Conditions | Plausible Yield | Reference for Analogy |

|---|---|---|---|---|---|

| Solvent-Free | 4-Bromo-3-chlorobenzyl bromide | Dimethylamine (40% aq. solution) | Grinding with K2CO3, Room Temp, 1h | ~90% | primescholars.comresearchgate.net |

| Microwave-Assisted | 4-Bromo-3-chlorobenzyl bromide | Dimethylamine (in Ethanol) | 120°C, 15 min | >95% | nih.gov |

Catalytic methods are a cornerstone of green chemistry as they allow for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste.

Reductive Amination: A primary method for synthesizing amines is the reductive amination of aldehydes or ketones. masterorganicchemistry.comorganic-chemistry.org For the target compound, this would involve the reaction of 4-bromo-3-chlorobenzaldehyde with dimethylamine in the presence of a reducing agent. A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comresearchgate.net Cobalt nanoparticles have also been shown to be effective catalysts for the reductive amination of halogenated benzaldehydes. researchgate.net

Copper-Catalyzed Amination: Copper-catalyzed amination reactions have been developed for the formation of C-N bonds. These methods are often tolerant of a wide range of functional groups. While typically used for the amination of aryl halides, modifications of these methods could potentially be applied to benzylic substrates.

The table below outlines potential catalytic routes to this compound.

| Catalytic Method | Starting Material | Reagents | Catalyst | Plausible Yield | Reference for Analogy |

|---|---|---|---|---|---|

| Catalytic Reductive Amination | 4-Bromo-3-chlorobenzaldehyde | Dimethylamine, H₂ | Co nanoparticles | High | researchgate.net |

| Reductive Amination | 4-Bromo-3-chlorobenzaldehyde | Dimethylamine, NaBH(OAc)₃ | - | Good to Excellent | masterorganicchemistry.com |

| Catalytic Hydrogenation | 4-Bromo-3-chlorobenzonitrile | H₂ | Skeleton Nickel | High | google.comgoogle.com |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method for this compound depends on factors such as desired yield, purity, cost, and environmental impact. Below is a comparative analysis of the discussed methodologies.

| Synthetic Method | Potential Advantages | Potential Disadvantages | Selectivity | Green Chemistry Aspect |

|---|---|---|---|---|

| Multi-Component Reaction | High atom economy, reduced number of steps, diversity of products. organic-chemistry.org | Optimization can be complex, may require specific catalysts. | Can be highly selective under optimized conditions. | Convergent synthesis reduces waste. |

| Solvent-Free Synthesis | Reduced solvent waste, often faster reaction rates, simple work-up. cmu.edu | Not suitable for all reactions, may require specialized equipment (e.g., ball mill). | Generally good, side reactions can be minimized. | Excellent, eliminates solvent use. |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, often higher yields. nih.gov | Requires a dedicated microwave reactor. | High selectivity due to localized and rapid heating. | Energy efficient, faster processing. |

| Catalytic Reductive Amination | High yields and selectivity, mild reaction conditions possible. masterorganicchemistry.comresearchgate.net | Catalyst cost and potential for metal contamination in the product. | Excellent for converting aldehydes to amines. | Catalytic nature reduces waste. |

Reactivity and Transformational Chemistry of 4 Bromo 3 Chlorobenzyl Dimethylamine

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzyl (B1604629) Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. byjus.com The rate and regioselectivity of this reaction on a substituted benzene (B151609) ring are governed by the electronic properties of the existing substituents. msu.edu Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as directors towards ortho/para or meta positions. libretexts.org

In the case of (4-Bromo-3-chlorobenzyl)dimethylamine, the aromatic ring is substituted with three groups: a bromine atom, a chlorine atom, and a dimethylaminomethyl group (-CH₂N(CH₃)₂).

Dimethylaminomethyl Substituent (-CH₂N(CH₃)₂): This group is considered a weak activating group. While the nitrogen atom is electronegative, the alkyl group is electron-donating by induction. Under the acidic conditions often required for EAS reactions (e.g., using Lewis acids), the tertiary amine is likely to be protonated, forming a -CH₂N⁺H(CH₃)₂ group. This protonated ammonium (B1175870) group is strongly deactivating and a meta-director due to its positive charge and powerful electron-withdrawing inductive effect.

Given the directing effects of the existing substituents, predicting the outcome of an EAS reaction is complex. The two halogen atoms direct incoming electrophiles to positions ortho and para relative to themselves. The chloro group at C3 directs to C2 and C6 (ortho) and C5 (para). The bromo group at C4 directs to C5 and C3 (ortho) and C6 (para). If the reaction is performed under conditions where the amine is not protonated, the weakly activating -CH₂N(CH₃)₂ group at C1 directs to C2 and C6 (ortho) and C4 (para).

However, under typical acidic EAS conditions, the protonated amine will strongly deactivate the ring and direct meta (to positions C3 and C5). The combined deactivating effects of the two halogens and the protonated amine would make electrophilic substitution on this ring very difficult to achieve.

Metal-Catalyzed Cross-Coupling Reactions of the Halogenated Benzyl Group

The presence of two distinct halogen atoms makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions. These reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. A key feature of this substrate is the differential reactivity between the C-Br and C-Cl bonds, which allows for selective, stepwise functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide to form a C-C bond. libretexts.orgyoutube.com It is widely used for the synthesis of biaryls and other conjugated systems. nih.gov

For this compound, the reaction can be controlled to occur selectively at the more reactive C-Br bond. By using one equivalent of a boronic acid in the presence of a palladium catalyst and a base, the bromine at the C4 position can be replaced with an aryl or vinyl group, leaving the chlorine at the C3 position intact. This monosubstituted product can then potentially undergo a second, different coupling reaction at the C-Cl position under more forcing conditions.

| Catalyst System | Base | Solvent | Temperature (°C) | Outcome |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 90-110 | Selective coupling at C-Br position nih.gov |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/Water | 80-100 | High efficiency for C-Br coupling |

| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 | Nickel catalyst for aryl carbamates, adaptable for aryl halides nih.gov |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | 100 | Effective for challenging substrates like ortho-bromoanilines nih.gov |

This table represents typical conditions for Suzuki-Miyaura reactions on aryl halides and is applicable for selective coupling at the C-Br position of the target molecule.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.org

Similar to the Suzuki coupling, the Buchwald-Hartwig reaction on this compound can be performed with high regioselectivity. The reaction with a primary or secondary amine will preferentially occur at the C4-Br bond, yielding a 4-amino-3-chloro-substituted benzylamine (B48309) derivative. This selectivity allows for the introduction of a new amino group while preserving the chlorine atom for subsequent transformations. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Substrate Scope |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | Primary and secondary amines wikipedia.org |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 100-120 | Broad scope, including heterocyclic amines nih.gov |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 90-110 | Effective for hindered amines |

| [(CyPF-tBu)PdCl₂] | LiHMDS | Toluene | 80-100 | Air-stable pre-catalyst for aryl and heteroaryl halides organic-chemistry.org |

This table illustrates common catalyst systems for Buchwald-Hartwig amination, suitable for selective reaction at the C-Br bond.

Sonogashira Coupling and Other Sp2-Carbon Cross-Couplings

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This reaction is fundamental for the synthesis of substituted alkynes and polyynes. acs.orgnih.gov

The inherent reactivity difference between C-Br and C-Cl bonds is also exploited in the Sonogashira reaction. wikipedia.org Coupling of this compound with a terminal alkyne will selectively yield the 4-alkynyl-3-chlorobenzyl derivative. This selective functionalization is highly valuable for building more complex molecular architectures. rsc.org The reaction typically proceeds under mild conditions with a variety of functional groups being tolerated. wikipedia.org

| Catalyst System | Base | Solvent | Temperature | Key Feature |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | Room Temp - 60°C | Classic conditions, highly effective for aryl bromides acs.org |

| Pd(PPh₃)₄ / CuI | TEA | Acetonitrile | 100°C | Used for dihalogenated substrates acs.org |

| Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 80-100°C | Effective for a broad range of substrates |

| Copper-free (e.g., Pd(dipyridyl)Cl₂) | N-Butylamine | THF | 65°C | Avoids issues related to copper, such as alkyne homocoupling wikipedia.org |

This table shows representative conditions for Sonogashira coupling, highlighting the expected selectivity for the C-Br bond.

Reactivity of the Tertiary Amine Functionality

The dimethylamino group (-N(CH₃)₂) is a tertiary amine, which imparts both basic and nucleophilic character to the molecule.

Basicity: As a tertiary amine, the lone pair on the nitrogen atom can accept a proton from an acid, forming a quaternary ammonium salt. This basicity is a key property, influencing its behavior in acidic media and its extraction profile.

Nucleophilicity and Quaternization: The tertiary amine can act as a nucleophile, reacting with electrophiles such as alkyl halides. For example, reaction with an alkyl halide like methyl iodide would lead to the formation of a quaternary ammonium salt, [(4-bromo-3-chlorobenzyl)trimethylammonium] iodide. This is a classic quaternization reaction.

Role in Directed Reactions: In some contexts, benzylic amines can be activated for substitution. For instance, enantioenriched tertiary benzylic amines can undergo nucleophilic substitution via in situ activation, proceeding with retention of stereochemistry. acs.org

Oxidation: Tertiary amines can be oxidized to form N-oxides. This transformation alters the electronic and steric properties of the group significantly.

The primary reactivity of the amine functionality in this compound is its basicity and its ability to undergo alkylation to form quaternary ammonium salts. ncert.nic.in

Quaternization Reactions of the Dimethylamine (B145610) Group

The tertiary amine functionality of this compound allows it to readily undergo quaternization reactions, a process also known as the Menschutkin reaction. wikipedia.org This SN2 type reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic carbon of an alkylating agent, resulting in the formation of a quaternary ammonium salt. wikipedia.org These salts are of interest as they can function as phase transfer catalysts, biocides, and intermediates in organic synthesis. wikipedia.orgatamankimya.com

The general reaction proceeds as follows:

Figure 1: General scheme for the quaternization of this compound.

The reactivity of the dimethylamino group in this compound is slightly attenuated by the electron-withdrawing effects of the chloro and bromo substituents on the aromatic ring. However, the reaction proceeds efficiently with a variety of alkylating agents, typically in polar aprotic solvents like acetonitrile, acetone, or THF. The choice of the alkylating agent is broad, allowing for the introduction of diverse functionalities.

Interactive Data Table 1: Examples of Alkylating Agents for Quaternization

| Alkylating Agent | Product (Cation) | Potential Application of Product |

| Methyl iodide (CH₃I) | (4-Bromo-3-chlorobenzyl)trimethylammonium | Phase transfer catalyst |

| Ethyl bromide (C₂H₅Br) | (4-Bromo-3-chlorobenzyl)ethyldimethylammonium | Synthetic intermediate |

| Benzyl chloride (C₆H₅CH₂Cl) | Benzyl(4-bromo-3-chlorobenzyl)dimethylammonium | Surfactant precursor |

| Allyl bromide (CH₂=CHCH₂Br) | Allyl(4-bromo-3-chlorobenzyl)dimethylammonium | Polymerizable monomer |

Research on related substituted benzyldimethylamines has shown that the reaction conditions can be optimized to achieve high yields. For instance, the quaternization of N,N-dimethylbenzylamine with methyl iodide is a well-established transformation. atamankimya.comfishersci.ca The resulting quaternary ammonium salts are typically crystalline solids, which can be isolated by filtration.

Deprotection and Modification Strategies for the Amine

While the dimethylamino group can be a desired functionality, in some synthetic routes it acts as a directing group or a protecting group that needs to be modified or removed.

N-Demethylation and N-Debenzylation:

A classic method for the N-demethylation of tertiary amines is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) and an alkyl bromide. wikipedia.orgresearchgate.net In the case of this compound, this reaction could proceed via two pathways: cleavage of a methyl group or cleavage of the benzyl group. Typically, the cleavage of the benzyl group is less favored in this specific reaction compared to the cleavage of a methyl group. researchgate.net

Figure 2: Potential von Braun reaction pathways for this compound.

Due to the toxicity of cyanogen bromide, alternative reagents like α-chloroethyl chloroformate (ACE-Cl) have been developed for a safer dealkylation process, which proceeds through a carbamate (B1207046) intermediate that is subsequently hydrolyzed. wikipedia.org

N-debenzylation, the cleavage of the C-N bond between the benzyl group and the nitrogen, is another important transformation. This is often achieved through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). clockss.org However, the presence of a bromine atom on the aromatic ring can lead to competitive hydrodebromination under these conditions. Alternative, milder methods for N-debenzylation that are compatible with aryl halides may be required. organic-chemistry.org

N-Oxide Formation:

The tertiary amine can be oxidized to its corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a polar compound with distinct chemical properties, often used in medicinal chemistry and as an intermediate for further transformations.

Interactive Data Table 2: Modification Strategies for the Amine Group

| Reaction Type | Reagent(s) | Product Type | Notes |

| N-Demethylation | Cyanogen bromide (BrCN) | N-benzyl-N-methylcyanamide derivative | Classic von Braun reaction. wikipedia.org |

| N-Dealkylation | α-Chloroethyl chloroformate (ACE-Cl), then Methanol (B129727) | Secondary amine | Milder alternative to von Braun. wikipedia.org |

| N-Debenzylation | H₂ / Pd-C | Dimethylamine | Risk of dehalogenation. clockss.org |

| N-Oxidation | H₂O₂ or m-CPBA | N-oxide | Increases polarity and introduces new reactivity. |

Stereochemical Aspects of Reactions Involving this compound

This compound itself is an achiral molecule as it does not possess any stereocenters. The benzylic carbon is prochiral, meaning that the substitution of one of its hydrogen atoms with a different group can create a chiral center.

Stereochemistry becomes a relevant consideration in the following scenarios:

Reactions at the Benzylic Carbon: If a reaction leads to the formation of a new bond at the benzylic carbon by replacing one of the benzylic protons, a stereocenter can be generated. For such a reaction to be stereoselective (i.e., to favor the formation of one stereoisomer over the other), a chiral reagent, catalyst, or auxiliary must be employed. For example, an asymmetric metal-catalyzed cross-coupling reaction could potentially be used to introduce a substituent at the benzylic position with control over the stereochemistry. nih.gov Without a chiral influence, the reaction would typically result in a racemic mixture of the two possible enantiomers. masterorganicchemistry.com

Quaternization with Chiral Alkylating Agents: If this compound is reacted with a chiral alkylating agent that already contains a stereocenter, the resulting quaternary ammonium salt will be chiral and will be formed as a mixture of diastereomers.

Chiral Nitrogen Center: In principle, if the nitrogen atom is quaternized with three different alkyl groups in addition to the substituted benzyl group, the nitrogen atom itself becomes a stereocenter. However, quaternary ammonium salts with chiral nitrogen atoms are often configurationally unstable at room temperature, undergoing rapid inversion, which leads to racemization unless the nitrogen is part of a rigid ring system.

To date, specific studies on the stereoselective reactions of this compound are not widely reported in the literature. However, the general principles of stereochemistry dictate that any transformation creating a new stereocenter from this prochiral starting material will yield a racemic mixture unless a chiral directing influence is present in the reaction system.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Bromo 3 Chlorobenzyl Dimethylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. High-resolution ¹H and ¹³C NMR, in conjunction with two-dimensional NMR techniques, offers a complete picture of the proton and carbon environments and their correlations.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in (4-Bromo-3-chlorobenzyl)dimethylamine. The chemical shifts (δ), multiplicity (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the different molecular fragments.

Predicted ¹H NMR Spectral Data:

Due to the limited availability of experimental data in public scientific literature, the following table presents predicted ¹H NMR chemical shifts for this compound. These predictions are based on established empirical models and computational methods.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| N(CH₃)₂ | ~ 2.2 - 2.4 | Singlet | 6H |

| Ar-CH ₂-N | ~ 3.4 - 3.6 | Singlet | 2H |

| Aromatic H | ~ 7.2 - 7.7 | Multiplet | 3H |

Predicted ¹³C NMR Spectral Data:

Similarly, predicted ¹³C NMR chemical shifts provide insight into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N(C H₃)₂ | ~ 45 |

| Ar-C H₂-N | ~ 63 |

| Aromatic Carbons | ~ 125 - 140 |

| C-Cl | ~ 132 |

| C-Br | ~ 120 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the through-bond connectivities of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton signals of the dimethylamino and benzylic methylene (B1212753) groups to their corresponding carbon signals. It would also assign the aromatic protons to their respective carbons on the benzene (B151609) ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflection FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of vibrational modes. The resulting spectrum displays characteristic absorption bands for different functional groups.

Expected FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C-N stretch (amine) | 1250 - 1020 | Medium |

| C-Cl stretch | 850 - 550 | Strong |

| C-Br stretch | 690 - 515 | Strong |

| Aromatic C=C bending | 1600 - 1450 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic ring breathing | ~1000 | Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Strong |

| C-Cl stretch | 850 - 550 | Medium |

| C-Br stretch | 690 - 515 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 248.55 g/mol . chemicalbook.com

The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak and any fragment containing these halogens. The most significant fragmentation pathway would likely be the benzylic cleavage, leading to the formation of a stable (4-bromo-3-chlorobenzyl) cation and a dimethylaminyl radical, or a dimethylaminomethyl cation and a (4-bromo-3-chlorophenyl) radical.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the molecular structure of a compound in the solid state. researchgate.netresearchgate.net The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides the fundamental data needed to calculate the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. researchgate.netscbt.com

For a molecule like this compound, an SCXRD analysis would unequivocally determine its conformation, including the torsion angles between the phenyl ring and the dimethylaminomethyl group. The presence of heavy atoms like bromine and chlorine would allow for the confident determination of the absolute configuration in a chiral crystal space group. researchgate.netchemsrc.com

However, a search of crystallographic databases reveals that a single-crystal structure for this compound has not been deposited in the public domain. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or specific geometric parameters can be provided.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound. (Note: This table is for illustrative purposes only as no experimental data is available.)

| Parameter | Value |

| Empirical formula | C₉H₁₁BrClN |

| Formula weight | 248.54 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated density (g/cm³) | Data not available |

| Final R indices [I>2σ(I)] | Data not available |

| Goodness-of-fit on F² | Data not available |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comchemicalbook.com This analysis is performed using the crystallographic information file (CIF) obtained from SCXRD. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the sum of contributions from all other molecules. nih.govnih.gov

By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and halogen bonds. researchgate.net The analysis also generates 2D "fingerprint plots," which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type (e.g., H···H, C···H, Br···H). nih.govchemicalbook.com

For this compound, this analysis would be crucial for understanding the roles of the bromine and chlorine substituents in directing the crystal packing, likely through halogen bonding and other weak interactions. mdpi.comnih.gov As no crystal structure is available, a Hirshfeld surface analysis cannot be conducted.

Table 2: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound. (Note: This table is for illustrative purposes only as no experimental data is available.)

| Interaction Type | Contribution (%) |

| H···H | Data not available |

| Br···H/H···Br | Data not available |

| Cl···H/H···Cl | Data not available |

| C···H/H···C | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.govsigmaaldrich.com The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores within the molecule. sigmaaldrich.com

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions expected for this molecule are primarily π → π* transitions associated with the aromatic system. nist.govresearchgate.net The presence of halogen (Br, Cl) and auxochromic (–N(CH₃)₂) substituents on the benzene ring influences the energy of these transitions and thus the position of the absorption maxima (λ_max). researchgate.net These substituents can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the characteristic benzene absorption bands. researchgate.net The lone pair of electrons on the nitrogen atom could also potentially lead to n → π* transitions. nist.gov

A specific, experimentally determined UV-Vis spectrum for this compound is not available in the reviewed literature. Therefore, precise λ_max values and molar absorptivity coefficients (ε) cannot be reported.

Table 3: Expected Electronic Transitions for this compound. (Note: This table is illustrative; specific λ_max values are not available.)

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

| π → π | Substituted Benzene Ring | ~200-300 |

| n → π | Dimethylamine (B145610) group (N lone pair) | Data not available |

Computational and Theoretical Investigations of 4 Bromo 3 Chlorobenzyl Dimethylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (4-Bromo-3-chlorobenzyl)dimethylamine. These theoretical methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311+G(2d,p), are crucial for optimizing the molecular geometry to its most stable conformation. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

While specific DFT data for this compound is not extensively published, analysis of analogous compounds like halogenated benzenes and toluenes provides valuable insights. For instance, studies on chlorobenzene (B131634) and bromobenzene (B47551) show that the introduction of halogen atoms significantly alters the electronic distribution within the benzene (B151609) ring. scispace.com The geometry of the benzylamine (B48309) moiety is also influenced by the substitution pattern on the aromatic ring.

| Parameter | Typical Calculated Value for Halogenated Benzylamines | Significance |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Influences reactivity in substitution reactions. |

| C-Cl Bond Length | ~1.74 Å | Affects the electronic properties of the aromatic ring. |

| C-N Bond Length | ~1.47 Å | Key to the structure of the dimethylamine (B145610) group. |

| Dihedral Angle (Ring-CH2-N) | Varies | Determines the overall 3D shape and steric hindrance. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations rely solely on fundamental constants and the atomic numbers of the atoms present, without the use of empirical data. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide highly accurate predictions of its electronic energy and other properties. These methods are computationally intensive but offer a benchmark for results obtained from DFT. While specific ab initio studies on this exact molecule are scarce, research on similar molecules demonstrates their utility in refining our understanding of electron correlation effects, which are significant in molecules with heavy atoms like bromine.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and stability.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For halogenated aromatic compounds, the HOMO is typically a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing halogens like bromine and chlorine generally lowers the energy of both the HOMO and LUMO. Studies on related compounds such as bromochlorobenzene and substituted benzylamines indicate that the HOMO-LUMO gap is a key factor in their chemical behavior. researchgate.netresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene (for comparison) | -9.24 | 1.14 | 10.38 |

| Chlorobenzene | -9.08 | -0.34 | 8.74 |

| Bromobenzene | -9.03 | -0.39 | 8.64 |

| Estimated for this compound | ~ -8.9 | ~ -0.5 | ~ 8.4 |

Note: Values are illustrative and based on typical computational results for related compounds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent C-H and C-C bonds of the benzyl (B1604629) group. Furthermore, interactions between the p-orbitals of the bromine and chlorine atoms with the π-system of the benzene ring would be evident. These delocalization effects stabilize the molecule and influence its electronic properties. Studies on similar substituted aromatic systems have shown that the extent of these interactions can be quantified by second-order perturbation theory analysis of the NBO output. nih.gov

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dtic.milresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The aromatic ring would exhibit a more complex potential distribution due to the competing effects of the electron-donating dimethylaminomethyl group and the electron-withdrawing bromo and chloro substituents. The halogen atoms themselves can exhibit a phenomenon known as a "sigma-hole," where a region of positive potential exists on the outermost portion of the halogen atom, making it a potential site for interaction with nucleophiles. rsc.org

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitrogen Atom | Highly Negative | Site for electrophilic attack and protonation. |

| Aromatic Ring (π-system) | Moderately Negative | Can interact with electrophiles. |

| Hydrogen Atoms of Methyl Groups | Positive | Potential for weak hydrogen bonding. |

| Outermost Region of Bromine Atom | Slightly Positive (σ-hole) | Can interact with nucleophiles. |

Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting and interpreting spectroscopic data. By simulating spectra computationally, researchers can assign experimental signals, understand the underlying molecular vibrations and electronic transitions, and gain insight into the molecule's structure.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using computational methods, primarily DFT in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. This approach involves optimizing the molecular geometry of this compound at a selected level of theory and basis set, followed by the GIAO calculation to determine the isotropic magnetic shielding constants for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of these predictions is vital for confirming molecular connectivity and stereochemistry. Modern approaches may even integrate deep learning and graph neural networks with DFT calculations to enhance prediction accuracy for complex molecules.

Hypothetical Data Table: Predicted NMR Chemical Shifts for this compound

This table is for illustrative purposes to show how predicted NMR data would be presented. The values are not based on an actual computational study.

| Atom Number (IUPAC) | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | 138.5 |

| 2 | C | 7.60 | 132.1 |

| 3 | C | - | 134.0 |

| 4 | C | - | 122.0 |

| 5 | C | 7.45 | 130.5 |

| 6 | C | 7.30 | 128.8 |

| 7 (CH₂) | C | - | 63.5 |

| 7 (CH₂) | H | 3.50 | - |

| 8 (N(CH₃)₂) | C | - | 45.0 |

| 8 (N(CH₃)₂) | H | 2.30 | - |

Simulation of IR and Raman Vibrational Frequencies

Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. Computational simulations using DFT can predict the vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman). The process begins with a geometry optimization of the molecule to find its minimum energy structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements.

The output provides a list of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The simulated spectra are invaluable for assigning the various stretching, bending, and torsional modes within the molecule, such as the C-H, C-C, C-Cl, C-Br, and C-N vibrations of this compound.

Hypothetical Data Table: Selected Predicted Vibrational Frequencies for this compound

This table is for illustrative purposes. The values are not based on an actual computational study.

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (Potential Energy Distribution) |

| 1 | 3085 | 15.2 | 85.6 | Aromatic C-H stretch |

| 2 | 2960 | 45.8 | 110.2 | Aliphatic CH₃ asymmetric stretch |

| 3 | 2850 | 35.1 | 95.3 | Aliphatic CH₂ symmetric stretch |

| 4 | 1580 | 55.9 | 150.7 | Aromatic C=C stretch |

| 5 | 1465 | 60.3 | 40.1 | CH₂ scissoring |

| 6 | 1120 | 80.5 | 35.4 | C-N stretch |

| 7 | 1030 | 95.2 | 18.9 | Aromatic in-plane C-H bend |

| 8 | 750 | 110.7 | 12.5 | C-Cl stretch |

| 9 | 640 | 125.4 | 8.2 | C-Br stretch |

Theoretical UV-Vis Spectral Studies

Theoretical studies of Ultraviolet-Visible (UV-Vis) absorption spectra are conducted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. The primary outputs are the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would identify the key electronic transitions, such as π → π* transitions within the aromatic ring. These calculations are typically performed on the optimized ground-state geometry of the molecule. Analysis of the involved molecular orbitals, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic transitions.

Hypothetical Data Table: Predicted UV-Vis Absorption for this compound

This table is for illustrative purposes. The values are not based on an actual computational study.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 230 | 0.42 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 210 | 0.28 | HOMO → LUMO+1 (π → π*) |

Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework to quantify the chemical reactivity of a molecule using various descriptors derived from its electronic structure. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = χ²/2η).

Hypothetical Data Table: Global Reactivity Descriptors for this compound

This table is for illustrative purposes. The values are not based on an actual computational study.

| Parameter | Value (eV) |

| E_HOMO | -8.95 |

| E_LUMO | -1.20 |

| Ionization Potential (I) | 8.95 |

| Electron Affinity (A) | 1.20 |

| HOMO-LUMO Gap (η x 2) | 7.75 |

| Electronegativity (χ) | 5.075 |

| Chemical Hardness (η) | 3.875 |

| Electrophilicity Index (ω) | 3.32 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation for this compound would involve defining a force field (a set of parameters describing the potential energy of the system) and solving Newton's equations of motion for all atoms in the system.

This simulation, typically run for nanoseconds or longer, would allow for the exploration of the molecule's conformational landscape, identifying the most stable rotamers, particularly around the C-C and C-N single bonds. It can also be used to study how the molecule interacts with itself or with solvent molecules, providing insights into aggregation behavior and solvation dynamics.

Energy Framework Calculations for Supramolecular Architecture

Energy framework calculations are a computational tool used to analyze and visualize the intermolecular interaction energies within a crystal lattice. This method, often based on DFT calculations, quantifies the different types of interaction energies (electrostatic, polarization, dispersion, and exchange-repulsion) between a central molecule and its surrounding neighbors in the crystal.

For a hypothetical crystal structure of this compound, these calculations would reveal the dominant forces responsible for the stability of its supramolecular architecture. The results are often visualized as frameworks or topologies, highlighting the pathways of strongest interaction, which could include π–π stacking between aromatic rings or halogen bonding involving the bromine and chlorine atoms. This analysis is crucial for understanding the relationship between molecular structure and the resulting crystal packing.

Role of 4 Bromo 3 Chlorobenzyl Dimethylamine in Precursor and Building Block Chemistry

Utilization as a Synthetic Intermediate in Complex Organic Molecule Synthesis

The primary utility of (4-Bromo-3-chlorobenzyl)dimethylamine in organic chemistry lies in its role as a synthetic intermediate. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring, along with the tertiary amine functionality, allows for a diverse range of chemical transformations. The bromine atom is a particularly useful handle for metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which are fundamental for forming new carbon-carbon bonds. nih.govresearchgate.net Similarly, the carbon-bromine bond can participate in Buchwald-Hartwig amination reactions to form new carbon-nitrogen bonds.

The synthesis of related structures often begins with precursors like 4-bromo-3-chlorotoluene (B1266831), which can be converted to a more reactive benzyl (B1604629) bromide derivative through radical bromination using N-bromosuccinimide. prepchem.com This benzyl bromide is a potent electrophile, readily reacting with dimethylamine (B145610) via nucleophilic substitution to yield the target this compound structure. This multi-step synthetic approach highlights the modular nature of building complex molecules from simpler, functionalized starting materials. The reactivity of the analogous compound, (4-bromobenzyl)dimethylamine, which readily undergoes nucleophilic substitution and can be used to introduce the dimethylaminomethylphenyl group into larger structures, further illustrates the synthetic potential of this compound class. prepchem.com

Scaffold for the Development of Advanced Research Probes and Tool Compounds

A chemical scaffold is a core molecular structure upon which a variety of derivatives can be built. The well-defined three-dimensional arrangement of functional groups in this compound makes it an ideal scaffold for developing specialized chemical tools. Research probes are molecules designed to interact with and report on biological systems, and their synthesis requires a versatile yet stable core.

The bromo and chloro substituents on the this compound scaffold can be selectively functionalized. For instance, one halogen could be used to attach the core structure to a larger molecule or a solid support, while the other could be modified to introduce a reporter group, such as a fluorophore, or a reactive group for covalent labeling of biological targets. This systematic and controlled modification is crucial in the development of chemical probes for studying proteins and other biomolecules. For example, research into bromodomain inhibitors has involved modifying core scaffolds to create potent and selective probes to explore protein function. nih.gov

Precursor for Medicinal Chemistry Scaffolds (without discussing drug efficacy/clinical trials)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of medicinal chemistry. The this compound scaffold is a valuable starting material for synthesizing diverse heterocyclic systems. The reactive halogen sites are key to this utility, enabling intramolecular or intermolecular cyclization reactions to form new ring systems.

For example, the bromo- and chloro-substituted aromatic ring can participate in palladium-catalyzed reactions to build fused ring systems. Synthetic strategies often involve the reaction of a halogenated precursor with another molecule containing functional groups that can react to close a ring. This approach is widely used in the synthesis of various heterocyclic structures, such as thiophenes, quinazolines, and cinnolines, from appropriately substituted aromatic precursors. nih.govnih.govmdpi.com The this compound core can thus be incorporated into a larger heterocyclic framework, yielding novel chemical entities for further investigation.

Chemical biology relies on screening large collections of small molecules, known as chemical libraries, to identify compounds that can modulate biological processes. nih.gov this compound is an excellent building block for combinatorial chemistry and the generation of such libraries. Its two distinct halogen atoms allow for a divergent synthetic approach, where a common intermediate is used to create a large number of different products.

Starting from the this compound core, chemists can perform one type of reaction at the bromine position and a different reaction at the chlorine position. By using a variety of reactants in each step, a matrix of products can be synthesized efficiently. For instance, a library could be generated by performing Suzuki coupling with a set of 20 different boronic acids at the bromine position, followed by Buchwald-Hartwig amination with 20 different amines at the chlorine position, theoretically yielding 400 unique compounds from a single scaffold. This method allows for the rapid exploration of chemical space around the core structure, providing a rich collection of molecules for high-throughput screening. nih.govmedchemexpress.com

Building Block in Agrochemical Research (without discussing specific product efficacy/safety)

The field of agrochemical research continuously seeks new molecular structures to serve as starting points for the development of novel crop protection agents. Halogenated aromatic compounds are a well-established class of molecules in this area. mdpi.com The this compound scaffold possesses the key features of a useful building block for agrochemical synthesis.

The bromo- and chloro-substituents can be modified to tune the physicochemical properties of the resulting molecules, such as lipophilicity and environmental stability, which are critical parameters for agrochemical candidates. Researchers can utilize the synthetic handles on the molecule to construct a variety of derivatives that can be evaluated for their potential utility in agricultural applications. The synthesis of functionalized thiophenes, for example, has been noted for its application in the agrochemical field. mdpi.com

Applications in Materials Science and Polymer Chemistry (if applicable to this compound class)

While halogenated aromatic compounds can serve as monomers or precursors for specialty polymers and other materials, specific applications of this compound in materials science and polymer chemistry are not widely documented in available research literature. In principle, the difunctional nature of the molecule (two reactive halogens) could allow it to be used as a cross-linking agent or as a monomer in polycondensation reactions. However, this potential application area remains largely unexplored for this specific compound class.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1414870-53-3 | chemsrc.comfluorochem.co.uk |

| Molecular Formula | C₉H₁₁BrClN | chemsrc.comfluorochem.co.uk |

| Molecular Weight | 248.55 g/mol | chemsrc.comfluorochem.co.uk |

| IUPAC Name | [(4-bromo-3-chlorophenyl)methyl]dimethylamine | fluorochem.co.uk |

| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |

| Boiling Point | 263.3 ± 25.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 113.0 ± 23.2 °C | chemsrc.com |

| LogP | 3.26 | chemsrc.com |

Strategies for Derivatization and Scaffold Modification of 4 Bromo 3 Chlorobenzyl Dimethylamine

Systematic Exploration of Structure-Activity Relationships (SAR) in Chemical Analogs

Quantitative structure-activity relationship (QSAR) analyses of para-substituted benzylamine (B48309) analogs have demonstrated a strong correlation between the electronic properties of the substituents and the rate of biological activities, such as flavin reduction in monoamine oxidase A (MAO A). acs.org The binding affinities of these analogs are often correlated with the van der Waals volume of the substituent. acs.orgacs.org Larger substituents tend to bind more tightly to their biological targets. acs.orgacs.org These findings suggest that for (4-bromo-3-chlorobenzyl)dimethylamine, the size and electronic nature of the halogen substituents are critical determinants of its biological interactions.

Furthermore, SAR studies on substituted (aryl)benzylamines as selective serotonin (B10506) reuptake inhibitors have led to the identification of compounds with low nanomolar potency and good selectivity. nih.gov These studies underscore the potential for fine-tuning the pharmacological profile of benzylamine derivatives through systematic structural modifications.

Introduction of Diverse Functional Groups onto the Aromatic Ring

The aromatic ring of this compound is a prime site for the introduction of diverse functional groups to modulate its physicochemical and biological properties. The presence of the bromo and chloro substituents provides handles for various chemical transformations.

One of the most powerful methods for modifying the aromatic ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the position of the bromine atom. For instance, the Suzuki coupling reaction has been successfully employed for the arylation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrating its utility in functionalizing bromo-substituted aromatic rings.

Another approach is the direct functionalization of the aromatic C-H bonds. While challenging, recent advances in C-H activation chemistry offer pathways to introduce new functional groups without pre-functionalization. Additionally, nucleophilic aromatic substitution reactions can be employed to replace the halogen atoms with other nucleophiles, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.

The introduction of different functional groups can have a profound impact on the molecule's properties. For example, the incorporation of a fluoro-substituted phenyl group has been a key design element in the development of ligands for the GABA-A receptor. acs.org The addition of hydrogen-bonding groups, such as amides, can enhance binding affinity to biological targets.

Modifications at the Dimethylamine (B145610) Moiety for Altered Chemical Properties

A common strategy is the variation of the N-alkyl substituents. Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) or cyclic structures (e.g., pyrrolidine, piperidine, morpholine) can alter the steric bulk and lipophilicity of the molecule. This, in turn, can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to target proteins.

Another approach is the conversion of the tertiary amine to a secondary or primary amine. This can be achieved through demethylation reactions. Primary and secondary amines can participate in different types of interactions, such as hydrogen bonding, which may be crucial for specific biological activities. For example, the synthesis of primary benzylamines can be achieved through the reduction of nitriles or amides.